Home > Products > Screening Compounds P98017 > 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea - 853318-49-7

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-3424739
CAS Number: 853318-49-7
Molecular Formula: C13H11F3N4O
Molecular Weight: 296.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrimidinyl moiety and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and potential biological activities. The compound is of interest for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under urea derivatives. Urea compounds are known for their diverse biological activities and are often utilized as building blocks in drug design. The specific structure of 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-methylpyrimidine and 3-(trifluoromethyl)aniline as primary reactants.
  2. Reagents: Common reagents include isocyanates or carbamates to facilitate the formation of the urea linkage.
  3. Reaction Conditions: The reaction is usually conducted under basic conditions, utilizing bases such as potassium carbonate or sodium hydroxide to promote nucleophilic attack.

Technical Details

The process often involves the following steps:

  • Nucleophilic Substitution: The amine group from 4-methylpyrimidine attacks the carbonyl carbon of an isocyanate, leading to the formation of the urea bond.
  • Purification: The product is typically purified through recrystallization or chromatography to isolate the desired compound from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea can be represented as follows:

C12H10F3N3O\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}

Data

Key structural features include:

  • Pyrimidine Ring: Contributes to the compound's stability and potential interactions with biological targets.
  • Trifluoromethyl Group: Enhances lipophilicity and may influence biological activity through electronic effects.
Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

  • Hydrolysis: In aqueous environments, the urea bond may hydrolyze, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions under certain conditions.

Technical Details

Common reagents for these reactions include:

  • Acids or Bases: To catalyze hydrolysis or facilitate substitution.
  • Oxidizing Agents: For potential oxidation of functional groups if present.
Mechanism of Action

The mechanism of action for 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea primarily involves its interaction with specific enzymes or receptors. This compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction. Additionally, its structural features allow it to modulate receptor activity, potentially influencing cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has several scientific applications:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes.
  • Biological Research: Used in studies aimed at understanding enzyme mechanisms and receptor interactions.
  • Chemical Synthesis: Serves as a versatile building block for synthesizing more complex molecules in pharmaceutical development.

This compound exemplifies the intersection of synthetic organic chemistry and biological application, highlighting its potential role in drug discovery and development.

Introduction to Diaryl Urea Derivatives in Medicinal Chemistry

Role of Diaryl Urea Scaffolds in Targeted Anticancer Drug Development

Diaryl urea derivatives constitute a privileged scaffold in targeted anticancer therapy due to their ability to inhibit key signaling kinases involved in tumor proliferation and angiogenesis. These compounds typically function by competitively binding to the ATP-binding pockets of kinase domains, thereby disrupting oncogenic signaling cascades. Sorafenib (Nexavar®), a prototypical diaryl urea, targets the RAF/MEK/ERK pathway in renal cell carcinoma and hepatocellular carcinoma and inhibits vascular endothelial growth factor receptors (VEGFR-2/3) and platelet-derived growth factor receptor (PDGFR-β) [2]. Similarly, regorafenib, lenvatinib, and tivozanib – all clinical or investigational anticancer agents – share the diaryl urea pharmacophore, underscoring its versatility [2] [4].

The biochemical rationale for their efficacy lies in the urea moiety’s capacity to form three critical hydrogen bonds with kinase hinge regions. This binding mode positions flanking aromatic rings optimally within hydrophobic pockets, enhancing affinity and selectivity. For instance, sorafenib forms hydrogen bonds with Cys919 and Glu917 in VEGFR-2, while its 4-methylpyridine and trifluoromethylphenyl rings occupy adjacent hydrophobic cavities [4] [6]. Modifications to these aromatic systems enable tuning of inhibitory profiles against diverse kinases like BRAF, KIT, and RET, facilitating multi-kinase targeting essential for overcoming tumor resistance [2].

Table 1: Clinically Approved Diaryl Urea-Based Kinase Inhibitors

Compound (Brand)Primary Kinase TargetsApproved Indications
Sorafenib (Nexavar®)VEGFR-2/3, PDGFR-β, RAFHepatocellular carcinoma, Renal cell carcinoma
Regorafenib (Stivarga®)VEGFR-1/2/3, TIE2, KIT, RETColorectal cancer, Gastrointestinal stromal tumors
Lenvatinib (Lenvima®)VEGFR-1/2/3, FGFR1-4, RET, KITThyroid cancer, Hepatocellular carcinoma

Structural Hybridization Strategies for Enhancing Bioactivity

Structural hybridization leverages fragments of bioactive molecules to create novel compounds with enhanced pharmacological properties. For diaryl ureas, this commonly involves:

  • Core Rigidity Enhancement: Replacing flexible linkers with fused bicyclic systems improves target binding and metabolic stability. For example, substituting sorafenib’s pyridyl group with quinoxalinedione increased rigidity, boosting B-Raf inhibitory activity by 3-fold due to reduced entropic penalty upon binding [2].
  • Pharmacophore Integration: Combining diaryl urea with other anticancer scaffolds (e.g., quinazoline or benzothiophene) yields multi-targeting hybrids. Hybrids incorporating thieno[3,2-d]pyrimidine demonstrated dual VEGFR-2/Epidermal Growth Factor Receptor (EGFR) inhibition, overcoming compensatory signaling in non-small cell lung cancer [4] [6].
  • De Novo Design: Computational tools like AutoT&T (Automatic Tailoring and Transplanting) enable systematic fragment transplantation onto the diaryl urea core. Optimizing sorafenib derivatives via this method yielded compound 14l (IC₅₀ = 1.8 µM against HT-29 cells), outperforming sorafenib (IC₅₀ = 3.2 µM) by enhancing hydrophobic contacts within VEGFR-2’s binding pocket [4].

Table 2: Bioactivity of Hybrid Diaryl Urea Derivatives

Hybrid StructureModification StrategyKey Biological Improvement
Quinoxaline-diaryl urea [2]Bicyclic ring substitution3-fold ↑ B-Raf inhibition; Enhanced cellular potency
Thienopyrimidine-diaryl urea [6]Multi-pharmacophore integrationDual VEGFR-2/EGFR inhibition; Activity in NSCLC models
Pyrazolo[1,5-a]pyrimidine-urea [9]Rigid heterocyclic corePan-Trk inhibition; Activity against NTRK-fusion cancers

Significance of Pyrimidine and Trifluoromethyl Moieties in Kinase Inhibition

The pyrimidine ring is a cornerstone of kinase inhibitor design due to its capacity for specific molecular interactions. As a hydrogen-bond acceptor, the pyrimidine nitrogen atoms engage with backbone amides (e.g., Ala567 in Aurora A kinase), while its aromatic system enables π-stacking and hydrophobic interactions. In 1-(4-methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea, the 4-methylpyrimidine moiety enhances solubility and directs substituents toward solvent-exposed regions, reducing off-target effects [5] [7]. Computational studies confirm that methylpyrimidine derivatives exhibit 10–50-fold higher VEGFR-2 binding affinity than phenyl analogues due to optimal geometry for hinge-region hydrogen bonding [5].

The trifluoromethyl (CF₃) group exerts multifaceted effects:

  • Electron-Withdrawing Effects: The strong -I effect polarizes adjacent bonds, increasing urea’s acidity and strengthening hydrogen bonds with kinase residues like Asp1046 in VEGFR-2 [8].
  • Hydrophobicity and Metabolic Stability: CF₃’s lipophilicity (π = 0.88) enhances membrane permeability, while its resistance to oxidative metabolism extends half-life. In kinase selectivity screens, CF₃-containing diaryl ureas show >100-fold selectivity over non-CF₃ analogs due to improved shape complementarity within hydrophobic pockets [5] [8].
  • Steric Mimicry: The CF₃ group’s bulk (van der Waals volume = 38.3 ų) mimics methyl or chlorine atoms but with higher electronegativity, enabling unique interactions. For instance, in compound 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea), the -OCF₃ group improved IC₅₀ against A549 cells to 2.39 µM by filling a steric cleft in the BRAF binding site [5].

Pyrimidine-CF₃ Synergy: Combined in one molecule, these groups create synergistic effects. The electron-deficient pyrimidine amplifies the CF₃ group’s polar interactions, while CF₃ augments pyrimidine’s hydrophobic contacts. This is exemplified by pyrrolo[2,3-d]pyrimidine derivatives with CF₃ substitutions, which achieved IC₅₀ values of 0.21 nM against EGFR(T790M) – 104-fold lower than wild-type EGFR – by optimally engaging both hinge and allosteric pockets [3] [7].

Properties

CAS Number

853318-49-7

Product Name

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C13H11F3N4O

Molecular Weight

296.25 g/mol

InChI

InChI=1S/C13H11F3N4O/c1-8-5-6-17-11(18-8)20-12(21)19-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H2,17,18,19,20,21)

InChI Key

VGBFGFUUVATJEE-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.